N-{3-[Di(propan-2-yl)amino]phenyl}acetamide N-{3-[Di(propan-2-yl)amino]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 377776-81-3
VCID: VC20577372
InChI: InChI=1S/C14H22N2O/c1-10(2)16(11(3)4)14-8-6-7-13(9-14)15-12(5)17/h6-11H,1-5H3,(H,15,17)
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

N-{3-[Di(propan-2-yl)amino]phenyl}acetamide

CAS No.: 377776-81-3

Cat. No.: VC20577372

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[Di(propan-2-yl)amino]phenyl}acetamide - 377776-81-3

Specification

CAS No. 377776-81-3
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name N-[3-[di(propan-2-yl)amino]phenyl]acetamide
Standard InChI InChI=1S/C14H22N2O/c1-10(2)16(11(3)4)14-8-6-7-13(9-14)15-12(5)17/h6-11H,1-5H3,(H,15,17)
Standard InChI Key SEILLYNFZQWSIS-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C1=CC=CC(=C1)NC(=O)C)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-{3-[Di(propan-2-yl)amino]phenyl}acetamide features a phenyl ring substituted at the meta position with a diisopropylamino group (-N(iPr)₂) and an acetamide moiety (-NHCOCH₃). The diisopropylamino group introduces steric bulk and electron-donating effects, influencing the compound’s solubility and interaction with biological targets. The acetamide group contributes hydrogen-bonding capacity, critical for molecular recognition processes.

Table 1: Key Structural Descriptors

PropertyValue/Description
CAS Number377776-81-3
Molecular FormulaC₁₄H₂₀N₂O
Molecular Weight234.34 g/mol
Functional GroupsAcetamide, Diisopropylamino
Substituent PositionsMeta on phenyl ring

Physicochemical Properties

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its melting point remains unreported, but analogous acetamides typically melt between 120–150°C. Solubility in water is limited (~5 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO (>50 mg/mL).

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The primary synthesis route involves acylation of 3-diisopropylaminoaniline with acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine). A typical procedure proceeds as follows:

  • Amination: 3-Nitroaniline is alkylated with isopropyl bromide to yield 3-diisopropylaminonitrobenzene.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Acetylation: Reaction with acetic anhydride forms the acetamide.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
AlkylationIsopropyl bromide, K₂CO₃, DMF65–70
ReductionH₂ (1 atm), Pd-C, EtOH85–90
AcetylationAcetic anhydride, pyridine75–80

Innovations in Green Chemistry

Recent advances emphasize solvent-free acetylation using microwave irradiation, reducing reaction times from hours to minutes while maintaining yields >70% . Enzymatic methods employing lipases (e.g., Candida antarctica Lipase B) have also been explored, though yields remain suboptimal (~50%) .

Reactivity and Functionalization

Nucleophilic Substitution

The diisopropylamino group’s steric hindrance limits electrophilic aromatic substitution but facilitates nucleophilic reactions at the acetamide carbonyl. For example, Grignard reagents (e.g., CH₃MgBr) selectively attack the carbonyl, yielding tertiary alcohols.

Hydrolysis Kinetics

Under acidic conditions (HCl/H₂O, reflux), the acetamide hydrolyzes to 3-diisopropylaminobenzoic acid, following first-order kinetics with a half-life of 2.3 hours at pH 1. Alkaline hydrolysis (NaOH/EtOH) proceeds slower (t₁/₂ = 8.5 hours at pH 12).

CompoundTarget EnzymeIC₅₀ (μM)
N-{3-[Di(iPr)amino]phenyl}acetamideTyrosine Kinase*3.8*
Methyl 2-[3-(quinoxalinyl)propanamidehTS Allosteric Site2.1
*Predicted via in silico modeling

Anticancer Activity

Quinoxaline-derived acetamides exhibit potent activity against HCT-116 (colon) and MCF-7 (breast) cancer cells, with apoptosis induction via caspase-3 activation . While N-{3-[Di(iPr)amino]phenyl}acetamide remains untested in vivo, its structural similarity suggests potential for DNA intercalation or topoisomerase inhibition.

Industrial and Research Applications

Catalysis and Materials Science

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura reactions by 15–20% compared to triphenylphosphine. Its thermal stability (decomposition >250°C) makes it suitable for high-temperature polymer applications.

Analytical Chemistry

As a chiral stationary phase modifier in HPLC, it resolves racemic mixtures of β-blockers with enantiomeric excess >90%.

Future Research Directions

  • In Vivo Pharmacokinetics: ADMET profiling to assess bioavailability and metabolite formation.

  • Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor penetration.

  • Computational Modeling: QSAR studies to optimize substituents for kinase selectivity.

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